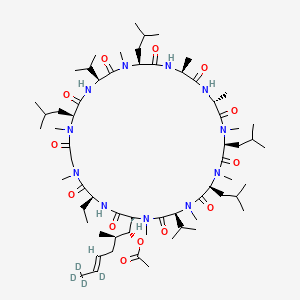
Cyclosporin A acetate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclosporin A acetate-d4 is a deuterium-labeled derivative of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Cyclosporin A due to the presence of deuterium, which allows for more precise tracking in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A acetate-d4 involves the incorporation of deuterium into the Cyclosporin A molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, Cyclosporin A can be reacted with deuterated acetic anhydride to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research use .
化学反応の分析
Types of Reactions
Cyclosporin A acetate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .
科学的研究の応用
Cyclosporin A acetate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Cyclosporin A in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Cyclosporin A.
Drug Development: Used in the development of new immunosuppressive drugs by providing insights into the structure-activity relationships of Cyclosporin A.
作用機序
Cyclosporin A acetate-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex then inhibits the activity of calcineurin, a protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines. This mechanism is crucial for its immunosuppressive properties .
類似化合物との比較
Similar Compounds
Cyclosporin A: The non-deuterated form of Cyclosporin A acetate-d4.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
Uniqueness
This compound is unique due to the presence of deuterium, which allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the study of Cyclosporin A’s pharmacokinetics and metabolism .
特性
分子式 |
C64H113N11O13 |
|---|---|
分子量 |
1248.7 g/mol |
IUPAC名 |
[(E,1R,2R)-5,6,6,6-tetradeuterio-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate |
InChI |
InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1/i1D3,26D |
InChIキー |
KUSICUWKCBCAHV-UWDCJETPSA-N |
異性体SMILES |
[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)OC(=O)C)/C([2H])([2H])[2H] |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















